3-fluoro-N-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides, characterized by the presence of a fluorine atom and a methoxy group. This compound has garnered attention in various fields such as medicinal chemistry and material science due to its unique structural features and potential biological activities.
The compound is synthesized through various chemical reactions and methodologies, which are well-documented in scientific literature. It can be sourced from chemical suppliers or synthesized in laboratory settings using established protocols.
3-fluoro-N-methoxybenzamide is classified under the following categories:
The synthesis of 3-fluoro-N-methoxybenzamide typically involves several key steps:
The molecular structure of 3-fluoro-N-methoxybenzamide can be represented by its chemical formula . The structural formula includes:
This data provides essential information for researchers seeking to identify or synthesize this compound.
3-fluoro-N-methoxybenzamide can undergo several significant chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-fluoro-N-methoxybenzamide primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the fluorine atom enhances lipophilicity and binding affinity to specific molecular sites.
Research indicates that this compound may inhibit specific enzyme activities or modulate receptor functions, contributing to its potential therapeutic effects. Detailed studies are necessary to elucidate the precise pathways involved in its biological activity .
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for characterization .
3-fluoro-N-methoxybenzamide has several notable applications:
3-Fluoro-N-methoxybenzamide demonstrates significant inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes through competitive binding at the enzyme's catalytic domain. The compound's mechanism centers on molecular recognition at the nicotinamide-binding site, where the fluorinated benzamide scaffold mimics the natural substrate's conformation [2]. The ortho-fluorine atom plays a dual role: it establishes intramolecular hydrogen bonds (IMHBs) that preorganize the ligand into a bioactive conformation (C–F···H–N type), and simultaneously enhances hydrophobic interactions with conserved residues in the PARP binding pocket [2] [4]. This conformational locking effect significantly increases binding affinity compared to non-fluorinated analogs, as demonstrated by a 2.3-fold improvement in IC50 values in competitive binding assays [2].
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the 3-position of the benzamide ring substantially influence inhibitory potency. Fluorine's electronegativity modulates the electron density distribution across the benzamide scaffold, enhancing hydrogen-bond acceptor capacity at the carbonyl oxygen while improving membrane permeability characteristics. The methoxyamino group (-NHOCH3) contributes to PARP inhibition through water-mediated hydrogen bonds with catalytic residues (Asn868 and Tyr896 in PARP1), forming a stable ternary complex that prevents NAD+ access [4].
Table 1: Comparative PARP1 Inhibition Parameters of Benzamide Derivatives
Compound | Substituent Pattern | IC50 (μM) | Binding Constant (Ki, μM) | log D7.4 |
---|---|---|---|---|
3-Fluoro-N-methoxybenzamide | 3-F, NHOCH3 | 63 ± 16 | 29 ± 8.2 | -0.7 |
Non-fluorinated analog | H, NHOCH3 | 86 ± 21 | 41 ± 11 | -2.0 |
Pomalidomide (Reference) | - | 13 ± 2.7 | 3.3 ± 1.4 | 0.5 |
Biochemical analyses demonstrate that 3-fluoro-N-methoxybenzamide exhibits selectivity modulation across PARP isoforms (PARP1 > PARP2 > PARP3), attributed to differential interactions with the helical domain of PARP1. Surface plasmon resonance (SPR) studies revealed dissociation constants (KD) in the low micromolar range, with slow off-rates indicating prolonged target engagement. This binding profile translates to functional inhibition of PARylation in cellular models, reducing poly(ADP-ribose) chain formation by 78% at 50μM concentration without inducing catalytic trapping [2].
3-Fluoro-N-methoxybenzamide disrupts bacterial cell division through specific interactions with filamenting temperature-sensitive mutant Z (FtsZ), the pivotal GTPase in prokaryotic cytokinesis. The compound exerts allosteric modulation at the GTP-binding site of FtsZ, inhibiting GTP hydrolysis by 45-60% at concentrations of 100μM in Staphylococcus aureus and Escherichia coli models [4]. The fluorine atom at the 3-position enables key hydrophobic contacts with Val207 and Leu209 in the FtsZ core domain, while the methoxybenzamide moiety participates in hydrogen bonding with the T7 loop (Asn34 residue), which is essential for protofilament assembly [4].
The electrostatic perturbation induced by the fluoro substituent alters the conformational dynamics of the FtsZ GTP-binding pocket. Molecular dynamics simulations reveal that 3-fluoro-N-methoxybenzamide stabilizes the "open" conformation of FtsZ, preventing the structural transition to the "closed" state required for GTP hydrolysis. This mechanism differs from classical FtsZ inhibitors like PC190723, as the compound does not compete directly with GTP but instead induces misalignment of catalytic residues (His273 and Asp199) [4] [5].
Table 2: Antibacterial Activity Profile Against Gram-Positive Pathogens
Bacterial Strain | Minimum Inhibitory Concentration (μM) | GTPase Inhibition (%) | Docking Score (kcal/mol) |
---|---|---|---|
Staphylococcus aureus ATCC 29213 | 32 | 62 ± 4 | -8.7 |
Methicillin-resistant S. aureus (MRSA) | 64 | 58 ± 6 | -8.2 |
Bacillus subtilis 168 | 16 | 67 ± 3 | -9.1 |
Streptococcus pneumoniae ATCC 49619 | 128 | 41 ± 7 | -7.5 |
Structure-activity studies demonstrate that fluorination at the meta-position provides optimal bacteriostatic activity against Gram-positive pathogens, with a 4-fold enhancement in potency compared to ortho- or para-fluorinated isomers. The methoxyamino group confers metabolic stability in bacterial cultures, preventing degradation by amidase enzymes through steric hindrance [4]. Time-kill assays show concentration-dependent inhibition of bacterial cytokinesis, with aberrant Z-ring formation observed at 4× MIC via fluorescence microscopy. This precise mechanism causes filamentation in dividing cells without affecting membrane integrity, distinguishing it from conventional antibiotics [4].
3-Fluoro-N-methoxybenzamide exhibits targeted activity at dopaminergic receptors through competitive binding at the orthosteric ligand site. The compound demonstrates receptor subtype selectivity with preferential binding to D2 and D3 subtypes (Ki = 120nM and 85nM, respectively), mediated by the strategic positioning of the fluorine atom within the receptor's hydrophobic subpocket [1]. The fluoro substituent engages in halogen bonding with Ser193 in transmembrane helix 5 (D3 receptor), while the methoxybenzamide carbonyl oxygen forms hydrogen bonds with Asp110 in the third transmembrane domain, mimicking endogenous dopamine interactions [1].
Comparative binding studies reveal that fluorination at the 3-position enhances dopaminergic affinity by 8-fold compared to non-fluorinated benzamides. This improvement is attributed to fluorine's modulation of the benzamide ring's electron distribution, which optimizes π-π stacking interactions with Phe345 and Phe346 in helix 6 of the D3 receptor [1]. Molecular modeling indicates that the methoxy group prevents oxidative metabolism at the benzylic position, extending receptor occupancy half-life in in vitro systems [1].
Table 3: Dopaminergic Receptor Binding Profile of Structural Analogs
Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
---|---|---|---|---|
3-Fluoro-N-methoxybenzamide | 1,450 ± 210 | 120 ± 15 | 85 ± 9 | 1.4 |
4-Fluoro-N-methoxybenzamide | 2,780 ± 340 | 980 ± 110 | 720 ± 85 | 1.4 |
Non-fluorinated N-methoxybenzamide | >10,000 | 3,500 ± 420 | 2,100 ± 310 | 1.7 |
Haloperidol (Reference) | 1,200 | 1.8 | 3.5 | 0.5 |
Functional assays demonstrate that 3-fluoro-N-methoxybenzamide acts as a partial agonist at D2 autoreceptors (EC50 = 380nM) and an antagonist at postsynaptic D2 receptors (IC50 = 210nM), indicating complex signaling modulation. This functional selectivity arises from differential stabilization of receptor conformations during G-protein coupling. The compound's unique pharmacological profile enables modulation of dopamine neurotransmission without inducing complete receptor blockade, potentially reducing extrapyramidal side effects compared to classical antipsychotics [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7